alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol
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Overview
Description
Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol is a fluorinated organic compound that has garnered significant interest in various fields of research and industry. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a trifluoromethylating agent reacts with a suitable pyridine derivative . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalysts, to achieve high yields and purity . The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, amines, and substituted pyridine derivatives .
Scientific Research Applications
Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-(Trifluoromethyl)styrene: Another fluorinated compound with similar applications in organic synthesis and materials science.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its wide range of applications make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI Key |
VEEPZIKWWNFXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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